Welcome to the BenchChem Online Store!
molecular formula C15H18O3 B8673309 Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate CAS No. 6836-20-0

Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate

Cat. No. B8673309
M. Wt: 246.30 g/mol
InChI Key: HMCZXRUEDOKTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05194614

Procedure details

7.35 g of sulfur are mixed with 50 g of ethyl (7-methoxy-1,2,3,4-tetrahydro-1-naphthylidene)acetate and the mixture is heated at 215° C. for 10 hours. It is then cooled and 300 ml of ethyl acetate are added; the mixture is agitated for 30 minutes, filtered and then dried.
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S].[CH3:2][O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH2:10][C:11]2=[CH:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:6][CH:5]=1>C(OCC)(=O)C>[CH3:2][O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[C:11]2[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:6][CH:5]=1 |^3:0|

Inputs

Step One
Name
Quantity
7.35 g
Type
reactant
Smiles
[S]
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=CC(=O)OCC
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
215 °C
Stirring
Type
CUSTOM
Details
the mixture is agitated for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=CC=C2C=CC=C(C2=C1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.